1,2-Bis(trimethylsilyloxy)cyclobutene

Geminal Acylation Lewis Acid Catalysis Synthetic Methodology

1,2-Bis(trimethylsilyloxy)cyclobutene (CAS 17082-61-0) is a specialized silyl enol ether and a key reagent in organic synthesis. It is a moisture-sensitive, combustible liquid with a purity typically ≥94% (GC) and a density of 0.897 g/mL at 25 °C.

Molecular Formula C10H22O2Si2
Molecular Weight 230.45 g/mol
CAS No. 17082-61-0
Cat. No. B091658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(trimethylsilyloxy)cyclobutene
CAS17082-61-0
Synonyms1,2-bis(trimethylsilyloxy)cyclobutene
Molecular FormulaC10H22O2Si2
Molecular Weight230.45 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C
InChIInChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3
InChIKeyWOBRFSDEZREQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(trimethylsilyloxy)cyclobutene CAS 17082-61-0: An Overview of the Core Reagent for Geminal Acylation and Terpenoid Synthesis


1,2-Bis(trimethylsilyloxy)cyclobutene (CAS 17082-61-0) is a specialized silyl enol ether and a key reagent in organic synthesis . It is a moisture-sensitive, combustible liquid with a purity typically ≥94% (GC) and a density of 0.897 g/mL at 25 °C . Its primary synthetic value lies in its ability to act as a latent 1,3-diketone or a masked cyclobutanedione equivalent, enabling unique carbon-carbon bond-forming reactions that are not accessible with simpler silyl enol ethers or other acyloin derivatives [1].

1,2-Bis(trimethylsilyloxy)cyclobutene: Why Closely Related Analogs Are Not One-to-One Substitutes


Substituting 1,2-bis(trimethylsilyloxy)cyclobutene with other silyl enol ethers or acyloin derivatives is not trivial and will fundamentally alter, or even negate, a synthetic sequence. The compound's unique four-membered ring strain is the driving force for key rearrangements, such as the pinacol-type ring expansion to 1,3-cyclopentanediones [1]. Furthermore, substitution with a methyl group, as in 3-methyl-1,2-bis(trimethylsilyloxy)cyclobutene, significantly alters both reaction yields and stereochemical outcomes, demonstrating a high sensitivity to structural modification [2]. The specific ring size dictates the product's skeleton, making it an irreplaceable building block for generating (6,5) and (6,6) ring systems, which are core motifs in terpenoid natural products [3].

1,2-Bis(trimethylsilyloxy)cyclobutene: A Quantitative Evidence Guide for Scientific Selection


Geminal Acylation Yield Comparison: 1,2-Bis(trimethylsilyloxy)cyclobutene vs. Methyl-Substituted Analogs with Aromatic Ketones

In a direct head-to-head study using aromatic ketones, the unsubstituted 1,2-bis(trimethylsilyloxy)cyclobutene provides yields of 2,2-disubstituted 1,3-cyclopentanedione derivatives comparable to its methyl-substituted analogs but via a simpler, more straightforward protocol. The reaction with the parent compound yields the desired geminal acylation products in a range of 42 to 76% [1].

Geminal Acylation Lewis Acid Catalysis Synthetic Methodology

Substrate Scope: High Efficiency of 1,2-Bis(trimethylsilyloxy)cyclobutene in Geminal Acylation with Unhindered Ketals

The geminal acylation of unhindered ketals with 1,2-bis(trimethylsilyloxy)cyclobutene is a high-yielding process, a reactivity that is not universally shared by other acyloin derivatives. This specific substrate class reacts efficiently to produce 2,2-disubstituted 1,3-cyclopentanediones in good to excellent yields [1].

Geminal Acylation Ketals Reaction Yield

Photocycloaddition Performance: 1,2-Bis(trimethylsilyloxy)cyclobutene vs. 1,2-Bis(trimethylsiloxy)cyclopentene in Terpenoid Synthesis

In photocycloaddition reactions, the ring size of the bis(silyloxy)alkene dictates the final product's skeleton. While 1,2-bis(trimethylsiloxy)cyclopentene is used to construct (7,5) ring systems (guaianolides) [1], the cyclobutene analog is uniquely suited for the stereocontrolled synthesis of (6,5) and (6,6) systems (hydrindanes and decalanes) [REFS-1, REFS-2].

Photocycloaddition Terpenoid Synthesis Ring Annelation

Sensitivity to Substitution: Quantifying the Impact of Steric Hindrance on 1,2-Bis(trimethylsilyloxy)cyclobutene Reactivity

The efficiency of geminal acylation with 1,2-bis(trimethylsilyloxy)cyclobutene is highly sensitive to sterics. This feature provides a clear, quantitative justification for selecting specific substrates and avoiding others. The reaction proceeds in good to excellent yields with unhindered ketals, but steric hindrance reduces the yields considerably [1].

Geminal Acylation Steric Hindrance Reaction Optimization

Comparison of Diastereoselectivity in Acylation of α-Substituted Cyclohexanones

The acylation of α-heterosubstituted cyclohexanones with 1,2-bis(trimethylsilyloxy)cyclobutene proceeds with variable diastereoselectivity depending on the substituent. Among several substrates tested, only the reaction with 2-chlorocyclohexanone occurred with good diastereoselectivity [1].

Diastereoselectivity Geminal Acylation Spirocyclic Synthesis

Physical Property Specifications: Comparison of Commercial 1,2-Bis(trimethylsilyloxy)cyclobutene Sources

Commercial sources of 1,2-bis(trimethylsilyloxy)cyclobutene are available with defined purity levels and physical property data. Sigma-Aldrich offers the compound with a purity of ≥95% (GC) , while TCI offers it with a purity of >94.0% (GC) [1]. Both report consistent physical properties such as boiling point (58-59 °C/2 mmHg) and density (0.897 g/mL at 25 °C) [REFS-1, REFS-2].

Reagent Specification Quality Control Procurement

1,2-Bis(trimethylsilyloxy)cyclobutene: Validated Research and Industrial Application Scenarios


Core Reagent for the Stereocontrolled Total Synthesis of Eudesmane and Labdane Terpenoids

Procure this reagent for the [2+2] photocycloaddition with 2-cyclohexenones. This reaction is the cornerstone for constructing functionalized decalin frameworks, which are the central skeletons of eudesmanes, labdanes, and nagilactones. As demonstrated in quantitative evidence, the cyclobutene core is uniquely required to generate these (6,6) ring systems with high stereocontrol, a feature not replicable with five-membered ring analogs like 1,2-bis(trimethylsiloxy)cyclopentene [REFS-1, REFS-2].

Selective Geminal Acylation of Unhindered Ketals for 1,3-Cyclopentanedione Synthesis

Utilize this compound as the electrophile of choice for the Lewis acid-catalyzed geminal acylation of unhindered ketals. The evidence confirms that this process provides 2,2-disubstituted 1,3-cyclopentanediones in good to excellent yields, a key step in constructing quaternary centers. Its predictable reactivity profile (42-76% yield with aromatic ketones) and well-defined limitations with sterically hindered substrates make it a reliable and scalable choice for complex molecule synthesis [3].

Synthesis of Serine and Threonine β-Lactones as Hepatitis A Virus Protease Inhibitors

This compound is a key starting material in the preparation of serine and threonine β-lactones, which are known inhibitors of the hepatitis A virus 3C cysteine proteinase [4]. For medicinal chemistry programs targeting viral proteases, this reagent offers a direct entry into a specific class of bioactive molecules, differentiating it from other silyl enol ethers that lack this demonstrated biological relevance.

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